molecular formula C8H12O4 B13551521 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B13551521
M. Wt: 172.18 g/mol
InChI Key: DRIZHRYSAQKIKS-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be synthesized through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective synthesis of a wide range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods: The industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-(Carboxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid.

    Reduction: Formation of 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h9H,1-5H2,(H,10,11)

InChI Key

DRIZHRYSAQKIKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)C(=O)O)CO

Origin of Product

United States

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